N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide
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Description
The compound “N’-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide” is a complex organic molecule. It contains a pyrazolo-diazepine pharmacophore, which is a valuable scaffold for drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting material, Methyl pyrazole 3,5-dicarboxylate, is alkylated with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . The lactam is then selectively reduced using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclohexyl group attached to a tetrahydro-pyrazolo-diazepine ring system. The molecule also contains a sulfamide group, which is attached to the diazepine ring via a methylene (CH2) linker .Chemical Reactions Analysis
The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore . The Chan-Lam couplings were carried out by simply dissolving the starting diazepine in methanol followed by addition of the relevant boronic acid and copper (II) acetate .Future Directions
The pyrazolo-diazepine pharmacophore is a valuable scaffold for drug design and medicinal chemistry . Future research may focus on further exploring the chemical reactivity patterns of this pharmacophore and developing new synthetic routes for its derivatives. This could potentially lead to the discovery of new therapeutic agents.
Properties
IUPAC Name |
5-cyclohexyl-2-[[[ethyl(methyl)sulfamoyl]amino]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O2S/c1-3-20(2)25(23,24)18-13-15-12-17-14-21(10-7-11-22(17)19-15)16-8-5-4-6-9-16/h12,16,18H,3-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIOCXOWRDJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NCC1=NN2CCCN(CC2=C1)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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